molecular formula C12H8Br2O4S B12005977 2,2'-Sulfonylbis(4-bromophenol) CAS No. 5336-23-2

2,2'-Sulfonylbis(4-bromophenol)

Cat. No.: B12005977
CAS No.: 5336-23-2
M. Wt: 408.06 g/mol
InChI Key: NZPRBTZJWXINLY-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis(4-bromophenol) is an organic compound with the molecular formula C12H8Br2O4S and a molecular weight of 408.067 g/mol . This compound is characterized by the presence of two bromophenol groups linked by a sulfonyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(4-bromophenol) typically involves the reaction of 4-bromophenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds as follows:

    Step 1: 4-bromophenol is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Sulfuryl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours, allowing the formation of the sulfonyl linkage between the bromophenol molecules.

    Step 4: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Sulfonylbis(4-bromophenol) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfonylbis(4-bromophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base catalysts like NaOH).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2,2’-Sulfonylbis(4-bromophenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Sulfonylbis(4-bromophenol) exerts its effects involves the interaction of its bromophenol groups with target molecules. The sulfonyl group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalysis and inhibition processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

    2,2’-Sulfonylbis(4-chlorophenol): Similar structure but with chlorine atoms instead of bromine.

    2,2’-Sulfonylbis(4-fluorophenol): Contains fluorine atoms instead of bromine.

    2,2’-Sulfonylbis(4-iodophenol): Contains iodine atoms instead of bromine.

Uniqueness: 2,2’-Sulfonylbis(4-bromophenol) is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its halogenated analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and increase its overall stability .

Properties

CAS No.

5336-23-2

Molecular Formula

C12H8Br2O4S

Molecular Weight

408.06 g/mol

IUPAC Name

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H8Br2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI Key

NZPRBTZJWXINLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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